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molecular formula C13H9ClN2O B8569114 3-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline

3-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline

Cat. No. B8569114
M. Wt: 244.67 g/mol
InChI Key: BRPYAQSXPQGIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006440B2

Procedure details

To a 20-mL microwave vial was added 7-chloro-2-iodo-furo[3,2-b]pyridine (500.00 mg; 1.79 mmol), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (431.19 mg; 1.97 mmol), palladium(ii) acetate (20.08 mg; 0.09 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (73.45 mg; 0.18 mmol), and potassium carbonate (741.81 mg; 5.37 mmol). The reagents were suspended in dioxane (6.00 ml) and water (0.60 ml) and run in microwave reactor at 150° C. for 2 hours. The reaction mixture was cooled to room temperature, dried over Na2SO4, filtered and concentrated. The crude mixture was purified using Biotage column chromatography (50-100% EtOAc/Hexanes) to afford the title compound as a yellow solid (88.20 mg, 20%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
431.19 mg
Type
reactant
Reaction Step One
Quantity
73.45 mg
Type
reactant
Reaction Step One
Quantity
741.81 mg
Type
reactant
Reaction Step One
Quantity
20.08 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Yield
20%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9](I)[O:10][C:3]=12.CC1(C)C(C)(C)OB([C:20]2[CH:21]=[C:22]([CH:24]=[CH:25][CH:26]=2)[NH2:23])O1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:20]3[CH:21]=[C:22]([CH:24]=[CH:25][CH:26]=3)[NH2:23])[O:10][C:3]=12 |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(O2)I
Name
Quantity
431.19 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(N)C=CC1)C
Name
Quantity
73.45 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
Quantity
741.81 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20.08 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0.6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(O2)C=2C=C(N)C=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 88.2 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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